molecular formula C11H16BrN3O B279616 4-bromo-N-cyclopentyl-1,3-dimethyl-1H-pyrazole-5-carboxamide

4-bromo-N-cyclopentyl-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B279616
M. Wt: 286.17 g/mol
InChI Key: XISKALYMJCOLIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-cyclopentyl-1,3-dimethyl-1H-pyrazole-5-carboxamide, also known as BRL-15572, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of pyrazole carboxamides and has been found to have an effect on certain biochemical and physiological processes in the body.

Mechanism of Action

4-bromo-N-cyclopentyl-1,3-dimethyl-1H-pyrazole-5-carboxamide acts as a selective antagonist of the CB1 receptor, which is a G protein-coupled receptor that is mainly expressed in the central nervous system. The CB1 receptor is involved in the regulation of various physiological processes such as pain sensation, appetite, and mood. This compound binds to the CB1 receptor and blocks its activation by endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). This leads to a decrease in the activity of the endocannabinoid system and a reduction in the physiological effects that are mediated by this system.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to reduce food intake and body weight in animal models of obesity. This compound has also been shown to reduce the rewarding effects of drugs of abuse such as cocaine and alcohol. In addition, this compound has been found to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-bromo-N-cyclopentyl-1,3-dimethyl-1H-pyrazole-5-carboxamide in lab experiments is its selectivity for the CB1 receptor. This allows researchers to study the specific effects of blocking this receptor without interfering with other physiological processes. However, one limitation of using this compound is its relatively low potency compared to other CB1 receptor antagonists such as rimonabant. This may require the use of higher doses of this compound in lab experiments, which could lead to non-specific effects.

Future Directions

There are several future directions for research on 4-bromo-N-cyclopentyl-1,3-dimethyl-1H-pyrazole-5-carboxamide. One area of interest is the potential therapeutic applications of this compound in the treatment of obesity, addiction, and other disorders related to the endocannabinoid system. Further studies are needed to determine the efficacy and safety of this compound in clinical trials. Another area of interest is the development of more potent and selective CB1 receptor antagonists that could be used in lab experiments and clinical trials. Finally, the molecular mechanisms underlying the effects of this compound on the endocannabinoid system need to be further elucidated to fully understand its potential therapeutic applications.

Synthesis Methods

The synthesis of 4-bromo-N-cyclopentyl-1,3-dimethyl-1H-pyrazole-5-carboxamide involves the reaction of 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid with cyclopentylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography to obtain this compound in its pure form.

Scientific Research Applications

4-bromo-N-cyclopentyl-1,3-dimethyl-1H-pyrazole-5-carboxamide has been studied for its potential therapeutic applications in various areas of research. It has been found to have an effect on the endocannabinoid system, which is involved in the regulation of various physiological processes such as pain sensation, appetite, and mood. This compound has been shown to act as a selective antagonist of the CB1 receptor, which is one of the two main receptors of the endocannabinoid system. This makes this compound a potential candidate for the treatment of obesity, addiction, and other disorders related to the endocannabinoid system.

Properties

Molecular Formula

C11H16BrN3O

Molecular Weight

286.17 g/mol

IUPAC Name

4-bromo-N-cyclopentyl-2,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C11H16BrN3O/c1-7-9(12)10(15(2)14-7)11(16)13-8-5-3-4-6-8/h8H,3-6H2,1-2H3,(H,13,16)

InChI Key

XISKALYMJCOLIT-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1Br)C(=O)NC2CCCC2)C

Canonical SMILES

CC1=NN(C(=C1Br)C(=O)NC2CCCC2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.